molecular formula C29H24F4N4O5 B4330358 ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4330358
M. Wt: 584.5 g/mol
InChI Key: UJVIAQOVCUPSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This is achieved through a substitution reaction using a fluorinated reagent.

    Attachment of the pyridin-3-ylmethyl group: This step involves a coupling reaction, often facilitated by a catalyst.

    Incorporation of the trifluoroacetylbenzoyl group: This is typically done through an acylation reaction.

    Esterification to form the ethyl ester: This final step involves the esterification of the carboxylic acid group with ethanol.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl positions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3-chlorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(trifluoroacetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 4-(3-fluorophenyl)-2-oxo-6-({(pyridin-3-ylmethyl)[4-(acetyl)benzoyl]amino}methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has an acetyl group instead of a trifluoroacetyl group, which may influence its chemical properties and applications.

The uniqueness of ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-2-oxo-6-[[pyridin-3-ylmethyl-[4-(2,2,2-trifluoroacetyl)benzoyl]amino]methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F4N4O5/c1-2-42-27(40)23-22(35-28(41)36-24(23)20-6-3-7-21(30)13-20)16-37(15-17-5-4-12-34-14-17)26(39)19-10-8-18(9-11-19)25(38)29(31,32)33/h3-14,24H,2,15-16H2,1H3,(H2,35,36,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVIAQOVCUPSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)CN(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F4N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
ETHYL 4-(3-FLUOROPHENYL)-2-OXO-6-({N-[(PYRIDIN-3-YL)METHYL]-1-[4-(2,2,2-TRIFLUOROACETYL)PHENYL]FORMAMIDO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

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